Spiro[indene-1,3'-pyrrolidin]-3(2H)-one
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Overview
Description
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one is a spirocyclic compound that features a unique structure where an indene and a pyrrolidinone ring are fused together at a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,3’-pyrrolidin]-3(2H)-one typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from isatins and amino acids, with alkenes. This reaction proceeds under mild conditions and often employs a catalyst to achieve high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for spiro[indene-1,3’-pyrrolidin]-3(2H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic lactams.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming spiro[indene-1,3’-pyrrolidin]-3-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the spiro center or other positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lactams, while reduction produces alcohols.
Scientific Research Applications
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Some derivatives exhibit biological activity, making them potential candidates for drug development.
Medicine: Research has shown that certain spirocyclic compounds have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The unique structural features of spiro[indene-1,3’-pyrrolidin]-3(2H)-one make it useful in the development of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism by which spiro[indene-1,3’-pyrrolidin]-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidin-3,2’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole ring instead of an indene ring.
Spiro[indene-1,3’-pyrrolidin]-2-one: This is a positional isomer with the carbonyl group located at a different position.
Spiro[indene-1,3’-pyrrolidin]-3-ol: This compound is a reduced form of spiro[indene-1,3’-pyrrolidin]-3(2H)-one.
Uniqueness
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
spiro[2H-indene-3,3'-pyrrolidine]-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-12(5-6-13-8-12)10-4-2-1-3-9(10)11/h1-4,13H,5-8H2 |
InChI Key |
FAYNEFVOIGLETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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